molecular formula C26H29ClN6O2 B2557181 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-23-3

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2557181
M. Wt: 493.01
InChI Key: DTEVPKWIDXQRMH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .


Molecular Structure Analysis

The molecular structure of this compound involves a piperazine ring attached to a purine dione group . The piperazine ring is a common feature in many biologically active compounds .

properties

CAS RN

851938-23-3

Product Name

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C26H29ClN6O2

Molecular Weight

493.01

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H29ClN6O2/c1-18-7-4-5-8-19(18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-11-13-32(14-12-31)21-10-6-9-20(27)15-21/h4-10,15H,11-14,16-17H2,1-3H3

InChI Key

DTEVPKWIDXQRMH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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